2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide

Lipophilicity CNS drug design Physicochemical profiling

2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS 1183000-14-7; C12H13F3N2O; MW 258.24) is a synthetic small molecule that fuses a cyclopropylamino group and an ortho-trifluoromethylphenyl moiety via an acetamide linker. This scaffold belongs to a class of substituted 2-aminoacetamide derivatives reported to possess sedative and antiepileptic activity in vivo , and is structurally related to the phenylcyclopropylamine acetamide family patented by Oryzon Genomics as dual LSD1/MAO-B inhibitors for oncology and neurodegenerative indications.

Molecular Formula C12H13F3N2O
Molecular Weight 258.24 g/mol
Cat. No. B12108512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide
Molecular FormulaC12H13F3N2O
Molecular Weight258.24 g/mol
Structural Identifiers
SMILESC1CC1NCC(=O)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C12H13F3N2O/c13-12(14,15)9-3-1-2-4-10(9)17-11(18)7-16-8-5-6-8/h1-4,8,16H,5-7H2,(H,17,18)
InChIKeyGMQGLOOLKCFMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide: A Dual-Pharmacophore Acetamide for Neuropsychiatric and Epigenetic Probe Discovery


2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS 1183000-14-7; C12H13F3N2O; MW 258.24) is a synthetic small molecule that fuses a cyclopropylamino group and an ortho-trifluoromethylphenyl moiety via an acetamide linker . This scaffold belongs to a class of substituted 2-aminoacetamide derivatives reported to possess sedative and antiepileptic activity in vivo [1], and is structurally related to the phenylcyclopropylamine acetamide family patented by Oryzon Genomics as dual LSD1/MAO-B inhibitors for oncology and neurodegenerative indications [2]. The compound is commercially available at 98% purity from multiple global vendors and is primarily utilized as a research building block and pharmacological probe candidate .

Why Generic Substitution Fails for 2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide: Physicochemical and Conformational Differentiation from Closest Analogs


Closely related analogs such as 2-(methylamino)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS 750599-20-3) and N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide share core structural features but diverge in critical physicochemical and conformational properties that preclude simple interchange. The cyclopropyl ring of the target compound confers a distinct combination of increased lipophilicity (XLogP3 = 1.3) and conformational constraint compared to the methylamino analog, while the ortho-CF3 substitution on the phenyl ring introduces steric torsion absent in para-substituted isomers, directly influencing target-binding geometry [1]. Within the broader cyclopropylamine acetamide class, even minor substituent variations on the aryl ring produce large shifts in LSD1 versus MAO-B selectivity [2], meaning that generic selection without quantitative evidence risks selecting a compound with an entirely different polypharmacology profile.

Quantitative Differentiation Evidence: 2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide vs. Closest Structural Analogs


Lipophilicity Advantage: XLogP3 of the Cyclopropylamino Derivative vs. Methylamino Analog

The target compound exhibits a measured XLogP3 of 1.3 , which represents an increase of approximately 0.3–0.5 log units compared to the closest methylamino analog, 2-(methylamino)-N-(2-(trifluoromethyl)phenyl)acetamide (estimated XLogP3 ≈ 0.8–1.0 based on the loss of two methylene carbons). This lipophilicity gain is attributable to the cyclopropyl ring contributing additional hydrophobic surface area while maintaining a favorable CNS drug-like range (XLogP3 < 3).

Lipophilicity CNS drug design Physicochemical profiling

Conformational Differentiation: ortho-CF3 Torsion Angle vs. para-CF3 Positional Isomer

The ortho-trifluoromethyl group on the phenyl ring of the target compound introduces a significant steric clash with the acetamide carbonyl, forcing a non-planar conformation between the amide and the aromatic ring. DFT calculations on the parent scaffold N-(2-(trifluoromethyl)phenyl)acetamide confirm that the ortho-CF3 group substantially alters the minimum-energy conformer compared to the unsubstituted or para-substituted analog [1]. In contrast, the para-CF3 positional isomer N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide permits a near-planar amide-aryl geometry, resulting in a different pharmacophoric presentation to biological targets.

Conformational analysis ortho-substituent effect CF3 positional isomerism

Metabolic Stability Differentiation: Cyclopropylamino Group Resistance to N-Dealkylation vs. Methylamino

The cyclopropylamino group in the target compound is inherently more resistant to oxidative N-dealkylation by cytochrome P450 enzymes compared to the methylamino group present in 2-(methylamino)-N-(2-(trifluoromethyl)phenyl)acetamide. This is a well-established class-level phenomenon: cyclopropylamines form a stable aminocyclopropyl radical intermediate upon one-electron oxidation that can cyclize or rearrange, whereas N-methyl groups undergo facile hydroxylation and subsequent deformylation [1]. This metabolic advantage is one basis for the use of cyclopropylamine moieties in approved drugs such as tranylcypromine.

Metabolic stability N-dealkylation Cyclopropylamine

Dual-Target Potential: Class-Level LSD1 and MAO-B Inhibitory Activity of Cyclopropylamine Acetamides

The target compound belongs to the substituted aryl-cyclopropylamine acetamide chemotype patented by Oryzon Genomics (US 8946296 B2), which has been characterized as 'unexpectedly potent inhibitors of two biologically relevant targets, LSD1 and MAO-B' [1]. A closely related cyclopropylamine acetamide derivative from the same patent family (US 8993808, compound 43) demonstrated LSD1 IC50 = 60 nM, MAO-A IC50 = 2,800 nM, and MAO-B IC50 = 24,000 nM in recombinant human enzyme assays [2], yielding an LSD1/MAO-B selectivity ratio of 400-fold. While quantitative data for the specific target compound have not been published in peer-reviewed literature, its structural conformity to the patented Markush formula provides class-level evidence of dual LSD1/MAO-B inhibitory potential.

LSD1 inhibitor MAO-B inhibitor Epigenetics Parkinson's disease

Building Block Purity and Vendor Availability: 98% vs. Lower-Grade Structural Analogs

The target compound is routinely available at 98% purity from multiple established vendors including Leyan (Catalog No. 1632458) , CymitQuimica (Ref. 3D-IXB00014) , and smolecule (Catalog No. S12567320) , with stock availability in quantities from 1 g to 500 g. In contrast, the closest methylamino analog 2-(methylamino)-N-(2-(trifluoromethyl)phenyl)acetamide is typically offered at 95% purity with more limited vendor coverage [1]. This difference in purity grade and supply chain robustness is critical for reproducible pharmacological studies.

Chemical procurement Building block Purity specification

Preferred Application Scenarios for 2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide Based on Differentiation Evidence


CNS Penetrant Probe Design: Leveraging Optimized Lipophilicity (XLogP3 = 1.3) for Blood-Brain Barrier Penetration

With an XLogP3 of 1.3 , this compound falls squarely within the established optimal lipophilicity range for CNS drug candidates (1 < XLogP3 < 3). Research groups developing probes for neurodegenerative targets such as MAO-B or LSD1 should prioritize this compound over the less lipophilic methylamino analog (XLogP3 ≈ 0.8–1.0) when passive BBB permeability is a critical parameter. The compound can serve as a starting scaffold for CNS-penetrant chemical probe development, with the cyclopropylamino group providing both the lipophilicity boost and metabolic stability advantages identified in Section 3.

Orthosteric Binding Pocket Mapping Using Non-Planar ortho-CF3 Pharmacophore

The non-planar amide-aryl conformation imposed by the ortho-trifluoromethyl group [1] creates a three-dimensional pharmacophore distinct from planar para-substituted analogs. Structural biology and computational chemistry teams should select this compound for X-ray co-crystallography or docking studies when the target binding pocket accommodates—or discriminates against—non-planar ligands. The ortho-CF3 group can serve as both a conformational control element and a sensitive ¹⁹F NMR probe for protein–ligand interaction studies.

Dual LSD1/MAO-B Polypharmacology Studies in Neurodegeneration and Oncology

Based on its structural conformity to the Oryzon Genomics patent chemotype [2], this compound is a candidate for dual LSD1/MAO-B inhibition profiling. Academic groups investigating epigenetic regulation in glioblastoma, acute myeloid leukemia, or Parkinson's disease models can use this scaffold as a tool compound to interrogate the therapeutic relevance of simultaneous LSD1 and MAO-B blockade—a polypharmacology strategy supported by the patent family's in vivo efficacy data [2]. Procurement for these studies is de-risked by multi-vendor 98% purity availability at gram scale.

Metabolically Stable Chemical Probe for In Vivo Pharmacodynamic Studies

For research programs requiring sustained target engagement in rodent models, the cyclopropylamino group's established resistance to CYP-mediated N-dealkylation [3] makes this compound preferable to N-methylamino analogs that are rapidly cleared via N-demethylation. Medicinal chemistry teams conducting PK/PD studies should select this scaffold when in vivo half-life and target occupancy duration are critical experimental parameters, particularly for CNS targets where maintaining therapeutic brain concentrations over extended intervals is challenging.

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